5-trans-PGF2alpha

Descripción general

Descripción

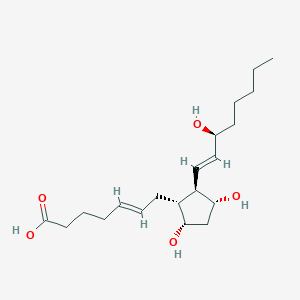

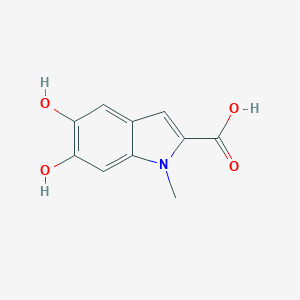

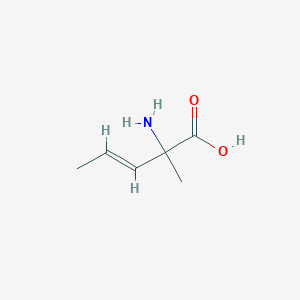

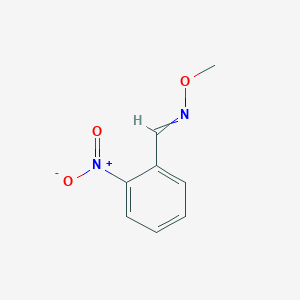

5-trans-PGF2alpha, also known as 5-trans Prostaglandin F2β, is a type of prostanoid . It is the 9β-hydroxy isomer of 5-trans PGF2α . There are no published reports on the biological activity of this compound .

Synthesis Analysis

Prostaglandin F2α (PGF2α) is synthesized from arachidonic acid (AA), which is converted into unstable prostaglandin H2 (PGH2) by either prostaglandin endoperoxide synthase 1 or 2 (PTGS1 or PTGS2). PGH2 is then metabolized into PGF2α by the 9,11-endoperoxide reductase (referred to as prostaglandin F2α synthase (PGFS); originating from the aldo-keto-reductase 1C (AKR1C) family) or through aldose reductase with 20α-hydroxysteroid dehydrogenase activity (AKR1B5, originating from the AKR1B5 family) .

Molecular Structure Analysis

The molecular formula of 5-trans-PGF2alpha is C20H34O5 . The InChI code is InChI=1S/C20H34O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h4,7,12-13,15-19,21-23H,2-3,5-6,8-11,14H2,1H3,(H,24,25)/b7-4+,13-12+/t15-,16+,17+,18-,19+/m0/s1 .

Aplicaciones Científicas De Investigación

Prostaglandin F2alpha in Adipocyte Differentiation

Prostaglandin F2alpha (PGF2alpha) has been identified as a potent physiological inhibitor of adipocyte differentiation. It operates through a G alpha q-Ca2+-calcineurin-dependent signaling pathway, impacting the expression of pro-adipogenic transcription factors PPARgamma and C/EBPalpha. This inhibition involves a mechanism sensitive to histone deacetylase (HDAC), highlighting PGF2alpha's role in adipogenesis (Liu & Clipstone, 2007).

PGF2alpha and Silk Synthesis in Silkworms

In the silkworm, Bombyx mori, a synthetic analog of PGF2alpha has been shown to significantly influence silk synthesis. It potentially alters silk gene expression, thereby enhancing cocoon and filament traits. This suggests a role for PGF2alpha in the silk biosynthetic process and its physiological and molecular implications (Miao & Nair, 2003).

PGF2alpha's Role in Oocyte Maturation

PGF2alpha demonstrates significant effects in the reproductive processes of bivalve mollusks, such as the scallop Patinopecten yessoensis. It inhibits 5-HT-induced oocyte maturation and spawning, indicating a regulatory role in reproductive biology (Tanabe et al., 2006).

PGF2alpha in Bovine Luteal Sensitivity

In bovine corpus luteum, PGF2alpha's role in transition from early to mid-phase luteal development and its potential role in acquiring luteolytic sensitivity has been studied. The differential gene expression linked to PGF2alpha indicates its involvement in bovine reproductive physiology (Goravanahally et al., 2009).

PGF2alpha in Osteoblast Metabolism

PGF2alpha is shown to stimulate FGF-2 and FGFR2 trafficking in Py1a rat osteoblasts through a clathrin-independent and importin beta-dependent pathway. This suggests a role for PGF2alpha in regulating osteoblast metabolism (Marchetti et al., 2006).

Anti-Apoptotic Roles in Bovine Luteal Steroidogenic Cells

PGF2alpha has been observed to play luteoprotective roles in bovine corpus luteum by suppressing apoptosis of luteal steroidogenic cells. This highlights its significant function in bovine reproductive health (Bowolaksono et al., 2008).

Transcriptional Regulation of Prostaglandin E2 Synthase

PGF2alpha has been linked to the transcriptional regulation of the membrane-associated prostaglandin E2 synthase gene. This connection suggests a broader role in the biosynthesis and regulatory pathways of prostaglandins (Naraba et al., 2002).

PGF2alpha in Ovarian Response and Luteal Phase

A study examining the ovarian response to PGF2alpha in ewes revealed its significant role in regulating ovulation and luteal phase processes (Barrett et al., 2002).

Propiedades

IUPAC Name |

(E)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentyl]hept-5-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H34O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h4,7,12-13,15-19,21-23H,2-3,5-6,8-11,14H2,1H3,(H,24,25)/b7-4+,13-12+/t15-,16+,17+,18-,19+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXGPLTODNUVGFL-UAAPODJFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C=CC1C(CC(C1CC=CCCCC(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC[C@@H](/C=C/[C@H]1[C@@H](C[C@@H]([C@@H]1C/C=C/CCCC(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H34O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501317801 | |

| Record name | 5-trans-PGF2α | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501317801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

354.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Prostaglandin F2a | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001139 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Product Name |

5-trans-PGF2alpha | |

CAS RN |

36150-01-3, 551-11-1 | |

| Record name | 5-trans-PGF2α | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=36150-01-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-trans-Prostaglandin F2alpha | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036150013 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-trans-PGF2α | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501317801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-TRANS-PROSTAGLANDIN F2.ALPHA. | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EM5T9R5FAS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Prostaglandin F2a | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001139 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

30 °C | |

| Record name | Prostaglandin F2a | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001139 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2E,5Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentyl]hepta-2,5-dienal](/img/structure/B160086.png)